molecular formula C9H14BrNO2S2 B14916888 5-bromo-N-pentylthiophene-2-sulfonamide

5-bromo-N-pentylthiophene-2-sulfonamide

Cat. No.: B14916888
M. Wt: 312.3 g/mol
InChI Key: DROUCDCBLVZWED-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Sulfonamide Scaffolds in Contemporary Chemical and Pharmaceutical Research

The thiophene nucleus is a five-membered, sulfur-containing heteroaromatic ring that is a cornerstone in the development of pharmaceuticals. researchgate.neteprajournals.com Considered a "privileged" scaffold in medicinal chemistry, its structure is present in a wide array of FDA-approved drugs. nih.gov The versatility of the thiophene ring allows for a range of chemical modifications, which in turn leads to a broad spectrum of biological activities. researchgate.netcognizancejournal.com Thiophene derivatives have demonstrated potential as antiviral, antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents, among others. researchgate.netnih.govchemicalbook.com The physicochemical properties of thiophene, which are remarkably similar to those of benzene (B151609), allow it to act as a bioisostere, meaning it can be substituted for a benzene ring in a drug molecule to modulate its properties. cognizancejournal.comchemicalbook.com Beyond medicine, thiophene derivatives are crucial in materials science, finding applications as organic semiconductors, in organic light-emitting diodes (OLEDs), and in organic field-effect transistors (OFETs). nih.govnih.gov

The sulfonamide functional group (-SO₂NH₂) is equally significant in the landscape of pharmaceutical science. ajchem-b.comajchem-b.com Historically, sulfonamides were the first class of broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic era. wikipedia.orghuvepharma.com Their discovery and development revolutionized medicine. ajchem-b.comajchem-b.com While their role as antibacterials continues, the sulfonamide scaffold has been incorporated into a vast range of other therapeutic agents. ajchem-b.comwikipedia.org This includes diuretics, anticonvulsants, antiviral agents, and anticancer drugs. ajchem-b.comwikipedia.orgcitedrive.com The sulfonamide group's ability to act as a stable, hydrogen-bonding component makes it a valuable feature in designing molecules that can effectively interact with biological targets like enzymes. researchgate.netresearchgate.net Recent analyses have shown that sulfonamide-containing drugs represent a leading category among newly approved pharmaceuticals. nih.gov

Table 1: Therapeutic Applications of Thiophene and Sulfonamide Scaffolds

Scaffold Therapeutic Area Examples of Biological Activity
Thiophene Antimicrobial Antibacterial, Antifungal, Antiviral researchgate.netnih.govnih.gov
Anti-inflammatory Inhibition of inflammatory pathways cognizancejournal.comnih.gov
Oncology Anticancer, Antitumor nih.govcognizancejournal.comnih.gov
Neurology Anticonvulsant, Antipsychotic, Antidepressant researchgate.netnih.gov
Cardiovascular Antihypertensive, Antiplatelet nih.govcognizancejournal.com
Sulfonamide Antimicrobial Antibacterial (inhibition of folate synthesis) ajchem-b.comwikipedia.org
Diuretics Thiazide diuretics wikipedia.org
Oncology Carbonic anhydrase inhibitors, Anticancer agents ajchem-b.comresearchgate.net
Neurology Anticonvulsant wikipedia.org

Historical Development and Evolution of Sulfonamide Compounds in Academic Inquiry

The history of sulfonamides began in the early 20th century in the laboratories of Bayer AG, then part of the German chemical trust IG Farben. wikipedia.org In 1932, Gerhard Domagk discovered that a red dye, later named Prontosil, could protect mice from streptococcal infections. openaccesspub.orgresearchgate.net This was a landmark achievement, as it was one of the first synthetic substances to effectively combat bacterial infections systemically. wikipedia.orghuvepharma.com Further research revealed that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery, which established the concept of "bioactivation," led to a surge of research and the development of numerous sulfanilamide derivatives. wikipedia.org

The "sulfa craze" of the late 1930s saw the widespread production and use of these drugs, which were instrumental in treating wound infections during World War II and significantly reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.orghuvepharma.com The initial antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for the synthesis of folic acid. wikipedia.org Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria.

Over time, the application of sulfonamides expanded far beyond their antibacterial origins. ajchem-b.comopenaccesspub.org Researchers discovered that modifying the sulfonamide structure could lead to compounds with entirely different pharmacological activities. This led to the development of important drug classes such as:

Sulfonylureas: First introduced in the 1950s for the treatment of type 2 diabetes. openaccesspub.org

Thiazide diuretics: Developed from sulfonamide structures and used to treat hypertension. wikipedia.org

Carbonic anhydrase inhibitors: Used for conditions like glaucoma. researchgate.net

This evolution from a single-purpose antibacterial agent to a versatile scaffold for diverse therapeutic applications underscores the enduring importance of sulfonamide chemistry in academic and industrial research. ajchem-b.comcitedrive.com

Overview of Halogenated Thiophenes: Structural Attributes and Fundamental Reactivity Principles

Halogenation is a fundamental chemical reaction for modifying the properties of thiophene. derpharmachemica.com Introducing halogen atoms like chlorine, bromine, or iodine onto the thiophene ring significantly alters its electronic properties and provides a reactive "handle" for further chemical synthesis. nih.govjcu.edu.au Thiophene is highly reactive towards electrophilic aromatic substitution, with halogenation occurring much more readily than in benzene. wikipedia.orgiust.ac.ir

Bromination of thiophene is particularly common and proceeds rapidly, often requiring controlled conditions to achieve selective mono- or di-substitution. iust.ac.irchemicalforums.com The reaction typically occurs at the 2- and 5-positions (the α-positions adjacent to the sulfur atom), which are the most reactive sites. chemicalforums.com Further bromination can lead to tri- and even tetra-brominated thiophenes. iust.ac.ir

The structural attributes of brominated thiophenes are key to their utility:

Reactivity: The carbon-bromine bond serves as an excellent site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. jcu.edu.au This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecules.

Electronic Effects: The bromine atom is electron-withdrawing, which influences the electron density of the thiophene ring. This can affect the molecule's biological activity and its interactions with other molecules.

Steric Hindrance: The size of the bromine atom can influence the conformation of the molecule and its ability to bind to biological targets. In some cases, oxidation of highly substituted brominated thiophenes can lead to the formation of stable thiophene S,S-dioxides, whereas less hindered thiophenes may dimerize. rsc.org

These attributes make halogenated thiophenes, particularly bromothiophenes, invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for electronics. nih.govjcu.edu.au

Contextualization of 5-bromo-N-pentylthiophene-2-sulfonamide within Current Research Paradigms

The compound this compound integrates the key chemical features discussed: a sulfonamide group and a brominated thiophene ring. This specific combination places it within a modern research paradigm focused on developing new therapeutic agents, particularly antimicrobials.

Recent research has highlighted the synthesis and evaluation of a series of 5-bromo-N-alkylthiophene-2-sulfonamides for their antibacterial properties. nih.govresearchgate.netnih.gov A 2024 study detailed the synthesis of these compounds, including the N-propyl analogue (a close relative of the N-pentyl target compound), and tested their efficacy against clinically isolated, multidrug-resistant bacteria. nih.govnih.gov Specifically, the research focused on New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly problematic pathogen responsible for severe clinical infections. nih.gov

In this context, this compound serves as a key molecular scaffold. The 5-bromo position is not just a structural feature but a strategic site for further chemical modification. It can be used in cross-coupling reactions (like the Suzuki-Miyaura reaction) to attach various aryl groups, creating a library of diverse compounds for biological screening. nih.gov The N-pentyl group on the sulfonamide nitrogen contributes to the molecule's lipophilicity, which can influence its ability to cross bacterial cell membranes.

The primary research interest in this class of compounds is their potential to combat antimicrobial resistance. nih.govfrontiersin.org The sulfonamide moiety acts by inhibiting bacterial folic acid synthesis, a well-established bacteriostatic mechanism. nih.govresearchgate.net By combining this with the thiophene scaffold and exploring various substituents, researchers aim to develop novel agents that can overcome existing resistance mechanisms. Studies have shown that some of these compounds exhibit potent activity, with low minimum inhibitory concentrations (MIC) against resistant bacterial strains. nih.govnih.gov Therefore, this compound is not just a singular chemical entity but a representative of a promising class of molecules being actively investigated in the urgent search for new antibiotics.

Table 2: Research Findings on Related 5-bromo-N-alkylthiophene-2-sulfonamides

Compound Research Focus Key Finding Reference
5-bromo-N-propylthiophene-2-sulfonamide Antibacterial Activity Potent activity against NDM-1 producing Klebsiella pneumoniae with a MIC of 0.39 µg/mL. nih.govnih.gov
5-bromo-N-alkylthiophene-2-sulfonamides (general) Synthetic Methodology Synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.govnih.gov
5-bromo-N-propylthiophene-2-sulfonamide Further Synthesis Used as a precursor in Suzuki-Miyaura cross-coupling reactions to generate a library of derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14BrNO2S2

Molecular Weight

312.3 g/mol

IUPAC Name

5-bromo-N-pentylthiophene-2-sulfonamide

InChI

InChI=1S/C9H14BrNO2S2/c1-2-3-4-7-11-15(12,13)9-6-5-8(10)14-9/h5-6,11H,2-4,7H2,1H3

InChI Key

DROUCDCBLVZWED-UHFFFAOYSA-N

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of 5 Bromo N Pentylthiophene 2 Sulfonamide and Analogs

Reactivity of the Bromo Substituent on the Thiophene (B33073) Ring System

The bromine atom at the 5-position of the thiophene ring is a key handle for a variety of chemical transformations, enabling the introduction of diverse functionalities onto the heterocyclic core.

The carbon-bromine bond in bromothiophenes can undergo cleavage and subsequent functionalization through several mechanistic pathways. One notable transformation is the "halogen dance" reaction, a base-catalyzed isomerization where the halogen migrates to a different position on the ring. ias.ac.inresearcher.lifeacs.org This process typically involves a cascade of deprotonation (metal-hydrogen exchange) and metal-halogen exchange reactions, ultimately leading to the most stable organometal intermediate. ias.ac.in While this phenomenon is more relevant for polybrominated thiophenes, it highlights the potential for intramolecular halogen migration under specific basic conditions.

More direct functionalization at the site of the bromine atom is commonly achieved through cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govjcu.edu.auunimib.it The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. jcu.edu.aunih.gov

The bromine atom plays a pivotal role in directing the reactivity of the thiophene ring. It can facilitate directed ortho-metalation, where a strong base, typically an organolithium reagent, removes a proton from the position adjacent to the bromine, leading to a lithiated intermediate. This intermediate can then be trapped with various electrophiles.

However, the most prominent role of the bromo substituent is as a leaving group in transition metal-catalyzed cross-coupling reactions. acs.org These reactions are foundational in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govunimib.itnih.govyoutube.com The versatility of this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst and potassium phosphate (B84403) as a base at 90 °C has been shown to be effective. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound (organostannane) using a palladium catalyst. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orgharvard.edu This method is known for its tolerance of a wide variety of functional groups on both coupling partners. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. jcu.edu.au It is an effective method for forming carbon-carbon bonds, particularly for introducing alkyl or aryl groups. jcu.edu.au

The following table summarizes key aspects of these important cross-coupling reactions for functionalizing bromothiophenes.

Reaction Organometallic Reagent Typical Catalyst Key Advantages
Suzuki-MiyauraBoronic acids/estersPalladium complexes (e.g., Pd(PPh₃)₄)Mild reaction conditions, tolerance of many functional groups, non-toxic byproducts. nih.gov
StilleOrganostannanesPalladium complexesHigh functional group tolerance, stable organometallic reagents. organic-chemistry.orgwikipedia.org
KumadaGrignard reagentsNickel or Palladium complexesEffective for C-C bond formation, especially with alkyl groups. jcu.edu.au

Reactivity Characteristics of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a critical pharmacophore and a versatile functional group in organic synthesis. Its reactivity is centered around the acidic proton on the nitrogen atom and the potential for further substitution at this position.

The proton on the nitrogen atom of the sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. nih.govreddit.comrsc.org The pKa of N-alkyl sulfonamides can vary, but the presence of the electron-withdrawing thiophene ring is expected to increase the acidity compared to simple alkylsulfonamides. nih.govrsc.org In the presence of a base, this proton can be readily removed to form a sulfonamide anion. wikipedia.org This anion is a key intermediate in many of the derivatization reactions of the sulfonamide group. The pKa values for some sulfonamides can be around 11, making them weakly acidic. researchgate.net

The nitrogen atom of the sulfonamide can be a site for further chemical modification, allowing for the synthesis of a wide array of analogs. nih.govrsc.orgnih.govresearchgate.netorganic-chemistry.orgacs.org

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents, such as alkyl halides or trichloroacetimidates, typically in the presence of a base to first generate the sulfonamide anion. nih.govacs.orgorganic-chemistry.orgnih.gov Thermal conditions without the need for an external catalyst have also been developed for alkylation with trichloroacetimidates. organic-chemistry.orgnih.gov Another approach involves the use of alcohols as alkylating agents via a "borrowing hydrogen" methodology catalyzed by transition metals. ionike.com

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. tandfonline.comnih.govacs.orgsemanticscholar.orgresearchgate.net This can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a catalyst such as copper(II) triflate. tandfonline.com N-acylbenzotriazoles have also been shown to be effective reagents for this transformation in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net The resulting N-acylsulfonamide moiety has distinct chemical properties and has been explored in medicinal chemistry. nih.gov

The table below outlines common methods for the derivatization of the sulfonamide nitrogen.

Derivatization Reagents Typical Conditions Product
N-AlkylationAlkyl halides, Trichloroacetimidates, AlcoholsBase (e.g., K₂CO₃), Thermal, Transition metal catalystN,N-disubstituted sulfonamide
N-AcylationAcyl chlorides, Anhydrides, N-acylbenzotriazolesCatalyst (e.g., Cu(OTf)₂), Base (e.g., NaH)N-Acylsulfonamide

Oxidation Behavior of Substituted Thiophenes and Thiophene Sulfonamides

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). nih.govacs.orgacs.orgchempedia.inforsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net This oxidation can occur under various conditions, including metabolically in biological systems or through chemical reagents in the laboratory. nih.gov

The oxidation of thiophene derivatives can be catalyzed by reagents such as methyltrioxorhenium(VII) in the presence of hydrogen peroxide. nih.govacs.orgacs.org The reaction proceeds stepwise, first forming the sulfoxide (B87167), which can then be further oxidized to the sulfone. nih.govacs.orgacs.orgresearchgate.net The rate of the first oxidation step (to the sulfoxide) is generally increased by electron-donating substituents on the thiophene ring, while the opposite trend is often observed for the second oxidation step (to the sulfone). nih.govacs.org

The presence of electron-withdrawing groups, such as the sulfonamide group, is expected to make the thiophene ring more difficult to oxidize. rsc.orgresearchgate.net The resulting thiophene S-oxides and S,S-dioxides are often highly reactive species. Thiophene sulfoxides, in particular, can act as reactive electrophilic intermediates. nih.gov The stability of these oxidized species is highly dependent on the substitution pattern of the thiophene ring. rsc.org For instance, the oxidation of monobrominated thiophenes can lead to dimerization of the intermediate thiophene sulfoxide. rsc.org

Formation and Stability of Thiophene S-Oxides and S,S-Dioxides

The oxidation of the thiophene ring at the sulfur atom is a key transformation that leads to thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). wikipedia.org This process fundamentally alters the electronic structure and reactivity of the heterocycle by interrupting its aromaticity. researchtrends.net

Formation Pathways: The direct oxidation of thiophenes can be achieved using various oxidizing agents, with peracids like meta-chloroperoxybenzoic acid (m-CPBA) and peroxides such as hydrogen peroxide being common choices. semanticscholar.org The reaction typically proceeds in a stepwise manner, with the initial formation of the thiophene S-oxide, which can then undergo further oxidation to the more stable S,S-dioxide. researchtrends.net

However, thiophene S-oxides are generally elusive and reactive intermediates. researchtrends.netmdpi.org The oxidation of the S-oxide to the S,S-dioxide is often faster than the initial oxidation of the parent thiophene. researchtrends.net Consequently, isolating the S-oxide can be challenging. Specific reaction conditions have been developed to favor the formation of the S-oxide. These often involve conducting the oxidation at low temperatures (e.g., -20°C) and in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a proton acid. semanticscholar.orgmdpi.org The acid is believed to serve a dual purpose: activating the oxidizing agent and complexing with the newly formed S-oxide. This complexation reduces the electron density on the sulfur atom, making it less susceptible to a second oxidation step. semanticscholar.orgmdpi.org In the absence of such acids, the thiophene S,S-dioxide is typically the major product. mdpi.org

For analogs of 5-bromo-N-pentylthiophene-2-sulfonamide, the nature of the substituents plays a critical role. The presence of electron-withdrawing groups, such as the sulfonamide and bromo functionalities, decreases the nucleophilicity of the thiophene sulfur. This makes the initial oxidation step slower compared to thiophenes bearing electron-donating groups. nih.govscispace.com However, thiophenes with electron-withdrawing substituents can be effectively oxidized to their corresponding S,S-dioxides using potent oxidizing systems like the HOF·CH₃CN complex. acs.orgrsc.org

Stability of Oxidized Thiophenes: The stability of oxidized thiophenes is highly dependent on their structure.

Thiophene S-Oxides: These are generally unstable and prone to further reactions. Their stability can be significantly enhanced by the presence of bulky substituents at the 2- and 5-positions of the thiophene ring, which provide steric hindrance against dimerization or other intermolecular reactions. mdpi.org

Thiophene S,S-Dioxides: These are typically more stable than their S-oxide counterparts. mdpi.org The loss of aromaticity makes them potent dienophiles or dienes in cycloaddition reactions. acs.org While many polysubstituted thiophene S,S-dioxides can be isolated as stable compounds, the unsubstituted parent molecule is known to dimerize at ambient temperatures. acs.org For brominated thiophenes, steric hindrance is a key factor; hindered derivatives tend to yield the stable sulfone, whereas less substituted ones result in dimerization of the highly reactive S-oxide intermediate. rsc.org

The table below summarizes the conditions used for the oxidation of various thiophene analogs.

Thiophene AnalogOxidizing AgentCatalyst/AdditiveTemperaturePrimary ProductReference
General ThiophenesPeracidLewis Acid (e.g., BF₃·Et₂O)-20°CThiophene S-Oxide mdpi.org
General ThiophenesPeracidNoneRoom TemperatureThiophene S,S-Dioxide mdpi.org
Brominated Thiophenesm-CPBANoneNot specifiedDimer (from S-oxide) or S,S-Dioxide rsc.org
Thiophenes with EWGHOF·CH₃CNNoneNot specifiedThiophene S,S-Dioxide acs.org
2-Bromothiophene (B119243)m-CPBANoneNot specifiedThiophene S,S-Dioxide acs.org

EWG: Electron-Withdrawing Group

Intramolecular and Intermolecular Reactions of Oxidized Thiophenes

Once formed, oxidized thiophenes, particularly the S-oxide intermediates, are highly reactive and serve as versatile synthons in a range of chemical reactions. Their reactivity stems from the loss of aromaticity, which imparts significant diene character to the ring system.

Intermolecular Reactions: The most prominent intermolecular reaction of oxidized thiophenes is the Diels-Alder [4+2] cycloaddition .

Thiophene S-Oxides as Dienes: Thiophene S-oxides are excellent dienes and react readily with a wide array of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich. semanticscholar.orgresearchgate.net These reactions often proceed with high stereoselectivity. researchgate.net When alkynes are used as the dienophile, the initial cycloadduct spontaneously extrudes sulfur monoxide (SO) to form substituted aromatic compounds. semanticscholar.orgresearchgate.net With alkene dienophiles, stable bridged cycloadducts, known as 7-thiabicyclo[2.2.1]heptene S-oxides, are formed. semanticscholar.org

Dimerization: In the absence of a suitable trapping agent, the highly reactive and unstable thiophene S-oxides can undergo self-dimerization. This process involves one molecule of the S-oxide acting as the diene and another as the dienophile in a Diels-Alder reaction, leading to the formation of products known as "sesquioxides". researchtrends.netsemanticscholar.org This is a common pathway for less substituted or unhindered thiophene S-oxides. rsc.org

Thiophene S,S-Dioxides in Cycloadditions: Thiophene S,S-dioxides are also active participants in cycloaddition chemistry. The electron-withdrawing nature of the sulfone group makes them effective dienes that react with various dienophiles. researchtrends.netresearchgate.net In some cases, they can also act as dienophiles themselves. acs.org These reactions are synthetically valuable for constructing complex polycyclic and aromatic systems.

Intramolecular Reactions: While intermolecular reactions dominate, intramolecular pathways are also possible, particularly when a reactive functional group is tethered to the thiophene ring.

Intramolecular Diels-Alder Reactions: If a dienophile moiety is attached to the thiophene S-oxide via a suitable linker, an intramolecular Diels-Alder reaction can occur. researchtrends.net This provides an efficient route to constructing fused ring systems.

Photochemical Reactions: The stability of thiophene S-oxides is also sensitive to light. Upon photoirradiation, they can undergo deoxygenation to regenerate the parent thiophene or, depending on the substitution pattern, rearrange to form other products like furans. mdpi.orgresearchgate.net The presence of a reducing agent during photoirradiation can favor exclusive deoxygenation. semanticscholar.org

The table below outlines the primary reaction types for oxidized thiophenes.

Oxidized SpeciesReaction TypeReactant/ConditionProduct TypeReference
Thiophene S-OxideIntermolecular [4+2] CycloadditionAlkene7-Thiabicyclo[2.2.1]heptene S-oxide semanticscholar.org
Thiophene S-OxideIntermolecular [4+2] CycloadditionAlkyneSubstituted Arene (after SO extrusion) researchgate.net
Thiophene S-OxideIntermolecular DimerizationSelf-reactionSesquioxide researchtrends.net
Thiophene S,S-DioxideIntermolecular [4+2] CycloadditionDienophileBridged Cycloadduct acs.org
Thiophene S-OxideIntramolecular [4+2] CycloadditionTethered DienophileFused Ring System researchtrends.net
Thiophene S-OxidePhotochemical ReactionLightThiophene (deoxygenation) or Furan semanticscholar.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Pentylthiophene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in the 5-bromo-N-pentylthiophene-2-sulfonamide molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the pentyl chain, and the sulfonamide NH group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the thiophene protons are expected to appear in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the spin-spin coupling patterns (splitting of signals) would provide valuable information about the connectivity of adjacent protons.

Hypothetical ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Thiophene-H7.0 - 7.5d3.0 - 4.0
Thiophene-H6.8 - 7.2d3.0 - 4.0
SO₂NH5.0 - 6.0t5.0 - 6.0
N-CH₂2.9 - 3.1q~7.0
CH₂ (pentyl)1.4 - 1.6m-
CH₂ (pentyl)1.2 - 1.4m-
CH₃ (pentyl)0.8 - 1.0t~7.0

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Hypothetical ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
Thiophene C-S140 - 145
Thiophene C-SO₂135 - 140
Thiophene C-H125 - 130
Thiophene C-Br110 - 115
N-CH₂43 - 48
CH₂ (pentyl)28 - 32
CH₂ (pentyl)21 - 25
CH₃ (pentyl)13 - 15

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not currently available.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace the spin systems within the pentyl chain and the thiophene ring.

TOCSY (Total Correlation Spectroscopy) would reveal correlations between all protons within a spin system, not just those that are directly coupled.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule.

The application of these advanced techniques would provide a comprehensive and unequivocal structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the determination of the elemental composition of the molecule, confirming its chemical formula (C₉H₁₄BrNO₂S₂). The presence of bromine and sulfur isotopes would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.

Integration with Chromatographic Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for the analysis of this compound, particularly in complex mixtures or for purity assessment. The liquid chromatograph would first separate the compound from any impurities, and the mass spectrometer would then provide mass information for the eluted components. This would not only confirm the molecular weight of the target compound but also help in identifying any byproducts or degradation products. Tandem mass spectrometry (MS/MS) experiments within an LC-MS analysis could be performed to induce fragmentation of the molecular ion, providing further structural insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing detailed information about the functional groups present and their chemical environment. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary insights into its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. While the specific FT-IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on data from its precursor, 5-bromothiophene-2-sulfonamide (B1270684), and general knowledge of organic functional groups.

The key functional groups in this compound are the sulfonamide (-SO₂NH-), the N-pentyl chain (-C₅H₁₁), and the substituted thiophene ring. The sulfonamide group gives rise to several distinct bands:

N-H Stretching: A moderate to sharp band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

Asymmetric and Symmetric SO₂ Stretching: Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching (νₐₛ SO₂) typically appears around 1350-1320 cm⁻¹, while the symmetric stretching (νₛ SO₂) is found at approximately 1170-1150 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond usually appears in the 950-900 cm⁻¹ region.

The N-pentyl group introduces vibrations associated with alkyl chains:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 3000-2850 cm⁻¹ range.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.

The 5-bromothiophene ring contributes its own set of characteristic vibrations:

C-H Aromatic Stretching: These vibrations occur above 3000 cm⁻¹, typically around 3100 cm⁻¹.

C=C Ring Stretching: Vibrations from the carbon-carbon double bonds within the thiophene ring are expected in the 1550-1400 cm⁻¹ region.

C-S Stretching: The stretching of the carbon-sulfur bonds in the thiophene ring can be observed in the 850-600 cm⁻¹ range.

C-Br Stretching: A band corresponding to the carbon-bromine stretch is anticipated at lower wavenumbers, typically between 600-500 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (N-H)Stretching3350 - 3250Medium
Thiophene (C-H)Stretching~3100Medium-Weak
Pentyl (C-H)Stretching3000 - 2850Strong
Thiophene (C=C)Ring Stretching1550 - 1400Medium
Pentyl (C-H)Bending1470 - 1370Medium
Sulfonamide (SO₂)Asymmetric Stretching1350 - 1320Strong
Sulfonamide (SO₂)Symmetric Stretching1170 - 1150Strong
Sulfonamide (S-N)Stretching950 - 900Medium
Thiophene (C-S)Stretching850 - 600Medium-Weak
Thiophene (C-Br)Stretching600 - 500Medium-Strong

Raman Spectroscopy and Resonance Raman Studies

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by vibrations of the thiophene ring and the S-S and C-S bonds.

Based on the available Raman spectrum for the precursor 5-bromothiophene-2-sulfonamide, strong signals corresponding to the thiophene ring breathing modes and C-S stretching are expected. nih.gov The symmetric SO₂ stretching vibration, which is also strong in the IR spectrum, should appear as a prominent band in the Raman spectrum. The C-Br stretching vibration would also be Raman active. The alkyl C-H stretching and bending modes of the pentyl group are typically weaker in Raman spectra compared to their intensity in IR spectra.

Resonance Raman studies, which involve exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, could be employed to selectively enhance the vibrations associated with the thiophene chromophore. This would allow for a more detailed investigation of the electronic structure and geometry of the thiophene ring portion of the molecule.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Thiophene Sulfonamide Analogs

While this compound is an achiral molecule, the introduction of a stereocenter would render it chiral and thus amenable to chiroptical spectroscopic analysis. Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for determining the absolute configuration and conformational preferences of chiral molecules in solution. wikipedia.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. acs.org ROA, its Raman counterpart, measures the small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. wikipedia.org For a chiral analog of this compound (e.g., where the pentyl group is replaced by a chiral group like (S)-2-pentyl), these techniques could provide invaluable three-dimensional structural information.

The VCD and ROA spectra are highly sensitive to the molecule's conformation. By comparing experimentally measured spectra with those predicted from quantum chemical calculations (e.g., using Density Functional Theory - DFT), the absolute configuration of the stereocenter can be unambiguously assigned. acs.org These methods are particularly useful for studying the subtle conformational dynamics of flexible molecules in solution, an area where X-ray crystallography is not applicable. wikipedia.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 5-bromothiophene ring system, which acts as the primary chromophore.

Computational studies on similar thiophene sulfonamide derivatives suggest that the primary electronic transitions are of the π→π* type, associated with the conjugated system of the thiophene ring. mdpi.com The presence of the electron-withdrawing sulfonamide group and the bromine atom, an auxochrome, influences the energy of these transitions. One would expect to observe strong absorption bands in the UV region, likely between 250-300 nm. Weaker n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, may also be present but could be obscured by the more intense π→π* bands.

Transition TypeAssociated MoietyExpected λₘₐₓ Region (nm)
π → πBromothiophene Ring250 - 300
n → πSulfonamide GroupLonger wavelength, lower intensity

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides accurate data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions such as hydrogen bonding and crystal packing.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related thiophene sulfonamide structures provides insight into the expected molecular geometry. researchgate.nettandfonline.comresearchgate.net The thiophene ring is expected to be planar. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. Key structural parameters that would be determined include:

Bond Lengths: C-S and C=C bonds within the thiophene ring, the C-Br bond, and the S=O and S-N bonds of the sulfonamide group. Computational studies on analogous structures report S=O bond lengths around 1.45 Å and S-N bond lengths near 1.67 Å. mdpi.com

Bond Angles: Angles within the thiophene ring and the O-S-O and O-S-N angles of the sulfonamide group. The O=S=O angle in related compounds is typically found to be around 120-123°. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For a newly synthesized compound like this compound, this analysis is crucial for confirming its empirical formula, C₉H₁₄BrNO₂S₂.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental results, typically obtained from combustion analysis, are then compared to these theoretical values. A close agreement (usually within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition of this compound (C₉H₁₄BrNO₂S₂)
ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.0119108.09934.86
HydrogenH1.0081414.1124.55
BromineBr79.904179.90425.76
NitrogenN14.007114.0074.52
OxygenO15.999231.99810.32
SulfurS32.06264.1220.68
Total Molecular Weight 310.24

Computational and Theoretical Investigations of Thiophene Sulfonamides

Quantum Chemical Calculations Using Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as an invaluable tool for examining the electronic structure and geometric parameters of thiophene (B33073) sulfonamide derivatives. nih.govsemanticscholar.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately compute properties such as bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net These calculations provide a detailed three-dimensional understanding of the molecule's architecture, which is fundamental to understanding its chemical behavior and interactions. researchgate.net

For thiophene sulfonamide derivatives, DFT calculations have been used to determine the geometry of the thiophene ring and the sulfonamide group. semanticscholar.org The optimized structures serve as the foundation for further analysis, including the examination of frontier molecular orbitals, electrostatic potential surfaces, and reactivity descriptors. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.orgtaylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) provide critical information about the molecule's kinetic stability and reactivity. semanticscholar.orgmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com In studies of various thiophene sulfonamide derivatives, this energy gap has been analyzed to predict their relative stability. semanticscholar.orgmdpi.com The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. taylorandfrancis.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -6.50 -1.85 4.65
Derivative B -6.21 -2.77 3.44

Note: Data is illustrative for related thiophene sulfonamide derivatives and not specific to 5-bromo-N-pentylthiophene-2-sulfonamide. Data sourced from studies using B3LYP/6-311G(d,p) level of theory. mdpi.com

Molecular Electrostatic Potential (ESP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards other species. researchgate.netresearchgate.net The ESP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.com

These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and materials science. mdpi.comchemrxiv.org For thiophene sulfonamides, ESP maps reveal the electronegative regions around the oxygen and nitrogen atoms of the sulfonamide group, indicating them as likely sites for electrophilic attack or hydrogen bond donation. researchgate.net The thiophene ring also displays distinct areas of electrostatic potential that influence its interaction with other molecules. researchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity. semanticscholar.orgresearchgate.net These descriptors provide a quantitative measure of the stability and reactivity of the molecule. mdpi.com

Electronic Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. semanticscholar.org

Chemical Hardness (η) : This represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." It is calculated as η = (ELUMO - EHOMO) / 2. semanticscholar.org

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). semanticscholar.org

These parameters are instrumental in comparing the reactivity of different thiophene sulfonamide derivatives and predicting their behavior in chemical reactions. semanticscholar.org

Table 2: Representative Chemical Reactivity Descriptors for Thiophene Sulfonamide Derivatives (eV)

Compound Chemical Hardness (η) Electronic Chemical Potential (μ) Electrophilicity Index (ω)
Derivative A 2.33 -4.18 3.75
Derivative B 1.72 -4.49 5.86

Note: Data is illustrative for related thiophene sulfonamide derivatives and not specific to this compound. Calculated from HOMO/LUMO energies in Table 1.

Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies like telecommunications and optical computing. acs.orgyork.ac.uk The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecule's polarizability (α) and, more importantly for NLO applications, its first hyperpolarizability (β). researchgate.net

DFT calculations are a reliable method for predicting the hyperpolarizability of molecules. mdpi.com A large β value, indicating a strong NLO response, is often associated with molecules that have a small HOMO-LUMO gap and significant intramolecular charge transfer. mdpi.comresearchgate.net Studies on thiophene sulfonamide derivatives have shown that they can possess notable NLO properties, with their hyperpolarizability values being sensitive to the substituents on the thiophene ring. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound were not prominently found in the surveyed literature, this computational technique is crucial for understanding the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing detailed information on conformational flexibility and intermolecular interactions. nih.govnih.gov

For a molecule like this compound, an MD simulation could reveal the preferred conformations of the flexible N-pentyl chain and how the molecule interacts with solvent molecules or a biological target. researchgate.netacs.org By simulating the system over nanoseconds or longer, researchers can observe how the molecule explores its conformational space and forms stable interactions, which is essential for understanding its behavior in a realistic environment, such as in solution or at a protein-ligand interface. nih.govpeerj.com

Molecular Docking Studies to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor, typically a protein). rjb.ro This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In recent studies, closely related compounds such as 5-bromo-N-alkylthiophene-2-sulfonamides have been investigated for their antibacterial properties. nih.govnih.gov For example, 5-bromo-N-propylthiophene-2-sulfonamide was studied as a potential inhibitor against a protein from New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a significant threat due to its resistance to antibiotics. nih.govnih.gov

The docking studies revealed that this compound could fit into the active site of the target protein (PDB ID: 5N5I). nih.gov The binding was stabilized by key interactions, including hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's binding pocket. nih.gov Such in-silico tests are vital for rational drug design, providing insights that can guide the synthesis of more potent and selective inhibitors. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., Simulated IR and UV-Vis Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For thiophene sulfonamides, theoretical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. semanticscholar.orgmdpi.com These simulations are instrumental in understanding the vibrational modes of the molecule and its electronic transitions.

Theoretical IR spectra for thiophene sulfonamide derivatives are typically calculated using methods like B3LYP with a suitable basis set, such as 6-311G(d,p). mdpi.com The calculations yield predicted vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of specific vibrational modes to the observed absorption bands. semanticscholar.org For instance, key vibrational modes for thiophene sulfonamides include the stretching vibrations of the S=O and S-N bonds in the sulfonamide group, as well as C-H, C=C, and C-S stretching and bending modes within the thiophene ring.

Simulated UV-Vis spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about the electronic transitions between molecular orbitals. semanticscholar.org These calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions. This data helps in understanding the electronic structure of the molecule and interpreting experimental UV-Vis spectra. The electronic transitions in these molecules are often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Below are illustrative data tables representing the kind of information obtained from such computational studies on thiophene sulfonamide derivatives.

Simulated Infrared (IR) Spectroscopic Data for a Representative Thiophene Sulfonamide Derivative

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3365
Aromatic C-H Stretch3100-3000
Asymmetric SO₂ Stretch1350-1310
Symmetric SO₂ Stretch1160-1140
C=C Stretch (Thiophene Ring)1550-1450
C-N Stretch1330-1290
C-S Stretch (Thiophene Ring)750-650

Note: The data in this table is representative of thiophene sulfonamide derivatives and is based on general frequency ranges and data from computational studies on related compounds. semanticscholar.orgprimescholars.com

Simulated Ultraviolet-Visible (UV-Vis) Spectroscopic Data for a Representative Thiophene Sulfonamide Derivative

Electronic TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO280 - 320> 0.1
HOMO-1 → LUMO250 - 270> 0.1
HOMO → LUMO+1230 - 250> 0.1

Note: The data in this table is illustrative of the type of results obtained from TD-DFT calculations on thiophene sulfonamide derivatives. semanticscholar.org

These in silico predictions of spectroscopic parameters are a crucial component of modern chemical research, enabling a deeper understanding of the molecular structure and properties of compounds like this compound.

Mechanistic Biological Studies of Thiophene Sulfonamide Derivatives in Vitro and in Silico Investigations

Enzyme Inhibition Studies (In vitro and In silico)

The sulfonamide moiety is a well-established pharmacophore known to interact with various enzyme active sites. Thiophene-based sulfonamides, including N-alkyl derivatives like 5-bromo-N-pentylthiophene-2-sulfonamide, have been systematically evaluated against several key enzymatic targets.

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA-I and hCA-II) and Kinetic Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes, and their inhibition has therapeutic applications. Thiophene (B33073) sulfonamides have been identified as potent inhibitors of various CA isoenzymes.

Research has shown that thiophene-based sulfonamides demonstrate significant inhibitory effects on the cytosolic human isoforms hCA I and hCA II. nih.govmdpi.com A study involving a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, synthesized from a 5-bromo-thiophene-2-sulfonamide precursor, revealed isoform-specific inhibition. nih.govresearchgate.net While the derivatives showed generally weak inhibition against hCA I, with inhibition constants (Kᵢ) in the micromolar range (683–4250 nM), they were highly effective against hCA II, with Kᵢ values in the nanomolar and even subnanomolar range. nih.govresearchgate.netmdpi.comnih.gov This selectivity is noteworthy, as hCA II is a major target for glaucoma treatment.

Kinetic and molecular modeling studies have further elucidated the inhibition mechanism. Thiophene-based sulfonamides have been shown to exhibit noncompetitive inhibitory properties on both hCA-I and hCA-II. nih.gov X-ray crystallography of an hCA II-inhibitor complex has provided a high-resolution view of the binding interactions, confirming that the sulfonamide moiety coordinates to the catalytic zinc ion within the enzyme's active site, which is a hallmark of classical CA inhibitors. nih.gov

Compound SeriesTarget IsoenzymeInhibition Constant (Kᵢ)
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA I683 - 4250 nM nih.gov
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA IISubnanomolar to nanomolar range nih.gov
Thiophene-based sulfonamides (general)hCA I66.49 nM - 234.99 µM nih.gov
Thiophene-based sulfonamides (general)hCA II74.88 nM - 38.04 µM nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition and Mechanistic Insights

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. Certain thiophene derivatives have been investigated for their potential as cholinesterase inhibitors. For instance, hybrid molecules combining resveratrol (B1683913) with a thiophene moiety have demonstrated excellent inhibitory activity against both AChE and BChE, with potencies comparable to the reference drug galantamine.

Molecular docking studies have provided insights into the binding modes of these inhibitors. These in silico analyses suggest that the thiophene derivatives can fit within the active site gorge of the cholinesterase enzymes, establishing key interactions that block substrate access and enzymatic activity.

Inhibition of Other Relevant Enzyme Targets

The therapeutic potential of thiophene sulfonamides extends beyond carbonic anhydrases and cholinesterases. Research has explored their inhibitory activity against a range of other enzymes relevant to infectious diseases and cancer.

Dihydropteroate (B1496061) Synthetase (DHPS): A foundational mechanism for sulfonamide-based antibacterial agents is the competitive inhibition of DHPS, an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov Thiophene sulfonamide derivatives have been specifically designed and synthesized as DHPS inhibitors. utrgv.edu By mimicking the natural substrate, para-aminobenzoic acid (p-aminobenzoate), these compounds block the production of dihydropteroate, thereby halting bacterial growth. wikipedia.orgnih.gov

HIV Protease: The human immunodeficiency virus (HIV) protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govwikipedia.org Patent literature describes thiophene and thiazole (B1198619) sulfonamide derivatives as potent HIV protease inhibitors, indicating their potential for the treatment of AIDS. google.com

Enoyl Acyl Carrier Protein Reductase (InhA): This enzyme is essential for fatty acid biosynthesis in bacteria like Mycobacterium tuberculosis. sphinxsai.com Heterocyclic compounds tethered with benzenesulfonohydrazide (B1205821) have been evaluated as potential agents targeting InhA. rsc.org Additionally, thiopyridine compounds, which share structural similarities with thiophene derivatives, have been identified as effective inhibitors of bacterial enoyl-acyl carrier protein reductase. nih.govbiotech-asia.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor that mediates angiogenesis, a critical process for tumor growth and metastasis. nih.govmdpi.comresearchgate.net Thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Studies on sulfonamide-tethered isatin (B1672199) derivatives and other sulfonamide-containing compounds have also shown significant VEGFR-2 inhibitory activity, highlighting a promising strategy for developing anti-angiogenic cancer therapies. mdpi.com

While research has explored thiophene sulfonamides against these targets, their activity against other enzymes like Glycogen Synthase Kinase-3β (GSK-3β) is less documented in the scientific literature.

Cellular-Level Investigations of Thiophene Sulfonamide Analogs (In vitro)

In addition to enzyme-level studies, the effects of thiophene sulfonamides have been extensively investigated at the cellular level, particularly concerning their anticancer properties.

Antiproliferative and Cytotoxic Effects on Defined Cancer Cell Lines

A significant body of research demonstrates the potent antiproliferative and cytotoxic activity of thiophene sulfonamide derivatives against a wide array of human cancer cell lines. nih.govnih.gov These studies typically use assays like the MTT or SRB assay to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).

For example, novel thiophene derivatives incorporating sulfonamide moieties have shown significant cytotoxic activity against the human breast cancer cell line (MCF-7), with some compounds exhibiting higher potency than the standard chemotherapy drug doxorubicin. researchgate.netfarmaceut.org Similarly, other analogs have demonstrated efficacy against liver cancer (HepG2), colon cancer (HCT-116), and various other solid and liquid tumor cell lines. mdpi.comrsc.org Studies on 5-bromo-N-alkylthiophene-2-sulfonamides have confirmed their antibacterial efficacy, a field of study related to antiproliferative effects. nih.govresearchgate.net The antiproliferative activity is often dependent on the specific substitutions on the thiophene and sulfonamide scaffolds. okstate.edu

Compound SeriesCancer Cell LineActivity (IC₅₀)Reference Compound
Thiophene-sulfonamide derivative 6 MCF-7 (Breast)10.25 µM farmaceut.orgDoxorubicin (32.00 µM) farmaceut.org
Thiophene-sulfonamide derivative 7 MCF-7 (Breast)9.70 µM farmaceut.orgDoxorubicin (32.00 µM) farmaceut.org
Thiophene-sulfonamide derivative 9 MCF-7 (Breast)9.55 µM farmaceut.orgDoxorubicin (32.00 µM) farmaceut.org
Thiophene carboxamide derivative 14d HCT116 (Colon)Excellent nih.gov-
Sulfonamide-linked Schiff base 1 MCF-7 (Breast)0.09 µM mdpi.comStaurosporine (3.10 µM) mdpi.com
Sulfonamide-linked Schiff base 1 HepG2 (Liver)0.15 µM mdpi.comStaurosporine (10.42 µM) mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

To understand the mechanisms behind their antiproliferative effects, researchers have investigated the ability of thiophene sulfonamides to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.

Induction of Apoptosis: Many thiophene sulfonamide derivatives exert their anticancer effects by triggering apoptosis in tumor cells. nih.gov Studies on benzo[b]thiophenesulphonamide derivatives showed they induce classic apoptotic features, including cell shrinkage, caspase activation, and DNA fragmentation. nih.gov The mechanism often involves the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade. nih.govacs.org Furthermore, some 3-phenylthiophene-2-sulfonamide compounds have been specifically designed to inhibit anti-apoptotic Bcl-2 family proteins, thereby directly promoting the mitochondrial pathway of apoptosis. nih.gov Thiophene carboxamides have also been shown to induce apoptosis through caspase 3/7 activation. mdpi.com

Cell Cycle Modulation: In addition to inducing apoptosis, some sulfonamide-based anticancer agents can halt the progression of the cell cycle, preventing cancer cells from dividing. scbt.com For instance, a novel synthetic sulfonamide chalcone (B49325) was found to disrupt cell cycle progression in colorectal cancer cells, causing an accumulation of cells in the G2/M phase, which ultimately leads to cell death. nih.gov Similarly, other compounds have been shown to arrest the cell cycle at specific checkpoints, providing another avenue for their anticancer activity. mdpi.comfrontiersin.org The mechanism by which some thiophene carboxamide derivatives cause cancer cell death involves blocking the cell cycle. nih.gov

Antibacterial Efficacy and Mechanistic Elucidation

Recent research has highlighted the potential of thiophene sulfonamide derivatives as effective antibacterial agents. This section delves into the in vitro and in silico studies that have elucidated the antibacterial properties of this compound, with a particular focus on its activity against clinically significant resistant bacterial strains and its molecular interactions with bacterial proteins.

Activity against Specific Clinically Isolated Bacterial Strains (e.g., New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147)

The emergence of multidrug-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, presents a significant challenge to global public health. Strains like K. pneumoniae ST147, which exhibit both hypervirulence and carbapenem (B1253116) resistance, necessitate the development of novel therapeutic agents.

In a recent study, this compound, also referred to as compound 3b in the study, demonstrated significant antibacterial efficacy against a clinically isolated strain of New Delhi Metallo-β-Lactamase producing Klebsiella pneumoniae ST147. This low molecular weight compound was identified as a potent agent against these resistant bacteria. The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. For this compound, the MIC was determined to be 0.39 µg/mL, and the MBC was 0.78 µg/mL against the NDM-producing K. pneumoniae ST147 strain. These findings underscore the compound's potential as a promising candidate for further investigation in the fight against multidrug-resistant bacterial infections.

Antibacterial Activity of this compound against NDM-producing Klebsiella pneumoniae ST147

Parameter Value (µg/mL)
Minimum Inhibitory Concentration (MIC) 0.39
Minimum Bactericidal Concentration (MBC) 0.78

Computational Assessment of Compound-Bacterial Protein Interactions

To understand the molecular basis of its antibacterial activity, in silico studies were conducted to investigate the interaction between this compound and a protein from New Delhi Metallo-β-Lactamase producing Klebsiella pneumoniae ST147. The specific protein target used in these computational assessments is identified by the Protein Data Bank (PDB) ID: 5N5I.

Molecular docking simulations revealed that this compound engages in both hydrogen bonding and hydrophobic interactions with the amino acid residues within the active site of the bacterial protein. These interactions are crucial for the inhibition of the protein's function, which is essential for the survival of the bacteria. The ability of the compound to form these stable interactions provides a molecular-level explanation for its observed antibacterial efficacy.

Computational Interaction Analysis of this compound

Bacterial Protein Target PDB ID Types of Interactions Observed
Protein from NDM-producing K. pneumoniae ST147 5N5I Hydrogen Bond, Hydrophobic Interactions

Receptor Ligand Binding Investigations (In silico)

As of the current date, specific in silico studies detailing the binding affinity and interaction modes of this compound with the Angiotensin AT2 Receptor and polymorphic protein aggregates have not been identified in the available scientific literature.

Angiotensin AT2 Receptor Binding Affinity and Mode

No information is currently available regarding the in silico investigation of the binding affinity and mode of interaction of this compound with the Angiotensin AT2 Receptor.

Interactions with Polymorphic Protein Aggregates

There is currently no available research detailing the in silico interactions of this compound with polymorphic protein aggregates.

Potential Applications in Advanced Materials Science

Role as Monomers and Precursors for the Synthesis of Conducting Polymers

5-bromo-N-pentylthiophene-2-sulfonamide can serve as a monomer for the synthesis of novel conducting polymers. The bromine atom at the 5-position of the thiophene (B33073) ring is a key reactive site, enabling polymerization through various established chemical and electrochemical methods to form poly(N-pentylthiophene-2-sulfonamide).

The general synthetic approaches for producing polythiophenes from 2,5-dihalothiophene precursors are well-documented and can be adapted for the polymerization of this compound. cmu.edu These methods include:

Chemical Polymerization: This typically involves dehalogenation of the monomer using organometallic cross-coupling reactions, such as Grignard metathesis (GRIM) polymerization, or by using metal catalysts like nickel complexes. cmu.edu Oxidative polymerization using agents like iron(III) chloride (FeCl₃) is another common route.

Electrochemical Polymerization: This technique involves the direct anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. This method offers the advantage of depositing the polymer directly onto a desired substrate.

The resulting poly(N-pentylthiophene-2-sulfonamide) would possess a conjugated backbone, a prerequisite for electrical conductivity. The N-pentyl and sulfonamide side groups would play a crucial role in determining the polymer's solubility, processability, and solid-state morphology, all of which significantly influence its electronic properties. While the direct polymerization of this compound has not been extensively detailed in the literature, the synthesis of polythiophenes bearing alkylsulfonic acid esters at the side chain has been reported, suggesting the feasibility of incorporating sulfonamide-related functionalities into the polymer structure. kobe-u.ac.jprsc.org

Table 1: Potential Polymerization Methods for this compound

Polymerization Method Description Key Reagents/Conditions
Grignard Metathesis (GRIM) Involves the formation of a Grignard reagent from the brominated monomer, followed by nickel-catalyzed cross-coupling. Magnesium, Ni(dppp)Cl₂
Oxidative Polymerization Uses a chemical oxidant to induce polymerization. Iron(III) chloride (FeCl₃)

Integration into Organic Electronics and Optoelectronics

Thiophene-based polymers are a cornerstone of organic electronics and optoelectronics due to their semiconducting properties. nih.gov Polymers derived from this compound could potentially be integrated into various electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The active material in an OFET is a semiconductor, and polythiophenes have been extensively investigated for this purpose. nih.gov The charge carrier mobility in the solid state is a critical parameter for OFET performance. This is influenced by the polymer's ability to self-assemble into ordered structures. nih.govrsc.org

The N-pentyl side chain in poly(N-pentylthiophene-2-sulfonamide) could enhance solubility and facilitate solution-based processing, which is advantageous for large-area and low-cost device fabrication. The sulfonamide group, with its polar nature, could influence the polymer's packing and interaction with the dielectric layer in an OFET, potentially impacting device performance. The design and synthesis of novel thiophene-based polymers with tailored side chains are crucial for optimizing charge transport in OFETs. nih.govntu.edu.tw

Organic light-emitting diodes (OLEDs) are utilized in displays and solid-state lighting. The emissive layer in an OLED is an organic semiconductor that emits light upon recombination of electrons and holes. Thiophene-based polymers and oligomers have been explored as emissive materials. beilstein-journals.org The color of the emitted light can be tuned by modifying the chemical structure of the polymer.

Polymers derived from this compound could potentially function as the emissive or charge-transporting layer in an OLED. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would be influenced by the sulfonamide group. These energy levels are critical for efficient charge injection and recombination in the device. The development of new thiophene-based polymers is an active area of research for achieving high-efficiency and stable OLEDs. researchgate.net

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible solar energy conversion. The active layer in an OPV typically consists of a blend of a donor and an acceptor material. Polythiophenes are widely used as the electron-donating component in these bulk heterojunction solar cells. rsc.orgrsc.orgrsc.org

The performance of an OPV is dependent on the light absorption characteristics, energy levels, and morphology of the active layer. The incorporation of a sulfonamide group into the polythiophene backbone could modulate these properties. For instance, sulfonated thiophene derivatives have been used to stabilize nanoparticle dispersions for organic solar cell applications. deakin.edu.au While specific data for poly(N-pentylthiophene-2-sulfonamide) in OPVs is not available, the broader class of polythiophene derivatives continues to be a major focus for improving the efficiency and stability of organic solar cells. researchgate.netmdpi.com

Development as Fluorescent Ligands for Biomedical Imaging Applications

Thiophene-based fluorescent ligands have emerged as powerful tools for the detection and imaging of biological structures, particularly protein aggregates associated with neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netacs.org These ligands exhibit conformationally sensitive photophysical properties, meaning their fluorescence characteristics change upon binding to a target, allowing for optical identification.

Derivatives of this compound could be explored as fluorescent probes for biomedical imaging. nih.govnih.govrsc.org The thiophene core provides the basis for fluorescence, and the N-pentyl and sulfonamide groups can be modified to tune the ligand's binding affinity, specificity, and photophysical properties. For instance, the synthesis of various thiophene fluorophores with bright and stable fluorescence has been reported for cellular staining. researchgate.net

The development of novel fluorescent probes is crucial for advancing our understanding of disease mechanisms and for diagnostic applications. The versatility of thiophene chemistry allows for the rational design of ligands with tailored properties for specific biological targets.

Future Research Directions and Unexplored Avenues in Thiophene Sulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Brominated Thiophene (B33073) Sulfonamides

The synthesis of brominated thiophene sulfonamides, including 5-bromo-N-pentylthiophene-2-sulfonamide, has traditionally relied on conventional methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are increasingly guiding the development of more environmentally benign and efficient synthetic routes.

Future research in this area should focus on several promising strategies:

Photocatalysis: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. nih.govrsc.org The development of photocatalytic methods for the direct C-H bromination of thiophene sulfonamides or for the coupling of brominated thiophenes with sulfonamide moieties could significantly reduce the reliance on traditional halogenating agents and transition metal catalysts. researchgate.net

Electrosynthesis: Electrochemical methods provide a clean and efficient way to drive chemical reactions using electricity as a reagentless oxidant or reductant. acs.org Exploring the electrochemical synthesis of brominated thiophene sulfonamides could lead to scalable and sustainable processes with minimal byproduct formation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless multi-step syntheses. unimi.itgoogle.com Applying flow chemistry to the synthesis of these compounds can improve yields, reduce reaction times, and facilitate easier purification.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While still an emerging area for sulfonamide synthesis, exploring biocatalytic routes for the formation of the sulfonamide bond or for the selective halogenation of the thiophene ring could offer highly specific and environmentally friendly alternatives. nih.gov

Benign Solvents and Reagents: A continued focus on replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, is crucial. unito.itsci-hub.se Additionally, the development of solid-supported reagents and catalysts can simplify purification and minimize waste.

A comparative look at traditional versus emerging sustainable synthetic methodologies is presented in the table below.

MethodologyTraditional ApproachSustainable AlternativeAdvantages of Sustainable Alternative
Halogenation Use of elemental bromine or N-bromosuccinimide (NBS) in chlorinated solvents.Photocatalytic bromination using HBr as a bromine source and O2 as an oxidant. researchgate.netAvoids toxic bromine sources, uses a greener oxidant.
Sulfonamide Formation Reaction of sulfonyl chlorides with amines in the presence of a base, often in volatile organic solvents.Electrochemical oxidative coupling of thiols and amines. acs.orgReagentless, driven by electricity, produces H2 as a benign byproduct.
Reaction Conditions Often requires high temperatures and pressures.Mild reaction conditions (room temperature, atmospheric pressure) enabled by photocatalysis or flow chemistry. nih.govunimi.itReduced energy consumption, enhanced safety.
Catalysis Homogeneous transition metal catalysts that can be difficult to remove from the product.Heterogeneous catalysts or catalyst-free methods.Easier catalyst recovery and reuse, purer products.

Rational Design and Optimization of Thiophene Sulfonamide Derivatives through Advanced Computational Chemistry

Advanced computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. For thiophene sulfonamide derivatives, these in silico methods can accelerate the discovery process and reduce the need for extensive empirical screening.

Future research should leverage the following computational approaches:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of thiophene sulfonamides. nih.gov This understanding is crucial for predicting their behavior and for designing derivatives with tailored electronic properties for applications in materials science.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding modes and affinities of thiophene sulfonamide derivatives to specific protein targets. researchgate.net This allows for the structure-based design of more potent and selective inhibitors of enzymes or receptor modulators.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized derivatives, thereby guiding synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a thiophene sulfonamide and its biological target over time, offering a more realistic representation of the binding process and helping to elucidate the mechanism of action at a molecular level.

The integration of these computational techniques can create a powerful workflow for the design and optimization of novel thiophene sulfonamide derivatives with enhanced efficacy and specificity.

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Insights at the Molecular Level

While thiophene sulfonamides have been investigated for their activity against known targets such as carbonic anhydrases and various kinases, a vast landscape of potential biological interactions remains to be explored. nih.govresearchgate.net Future research should aim to identify novel biological targets and to gain a more profound understanding of their mechanisms of action.

Key avenues for exploration include:

Target Identification and Validation: High-throughput screening of diverse thiophene sulfonamide libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. Modern chemical proteomics and activity-based protein profiling techniques can be employed to identify the direct cellular targets of these compounds.

Mechanism of Action Studies: For compounds exhibiting interesting biological activity, detailed mechanistic studies are essential. This includes elucidating the specific molecular interactions with the target protein, understanding the downstream cellular consequences of target engagement, and identifying any potential off-target effects.

Exploiting the Thiophene Scaffold: The thiophene ring is a versatile scaffold that can be readily functionalized to modulate the compound's physicochemical properties and to probe interactions with different biological targets. Systematic structural modifications can be used to develop structure-activity relationships and to optimize compounds for specific therapeutic applications.

Investigating Novel Therapeutic Areas: The known antibacterial, antifungal, and anticancer activities of some thiophene sulfonamides provide a foundation for exploring their potential in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases.

A deeper understanding of the molecular mechanisms underlying the biological activities of thiophene sulfonamides will be critical for the development of the next generation of therapeutic agents based on this scaffold.

Expanding Applications in Emerging Advanced Material Architectures

The unique electronic and photophysical properties of the thiophene ring make it a valuable building block for advanced materials. rsc.org The incorporation of the sulfonamide group can further modulate these properties and introduce new functionalities, opening up possibilities for novel applications in materials science.

Future research should focus on the following areas:

Conducting Polymers: Polythiophenes are a well-established class of conducting polymers. The introduction of sulfonamide substituents onto the thiophene backbone could influence the polymer's electronic properties, solubility, and processability, leading to new materials for organic electronics, sensors, and energy storage devices.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used in the emissive and charge-transporting layers of OLEDs. The electron-withdrawing nature of the sulfonamide group could be exploited to tune the emission color and improve the performance of these devices.

Organic Photovoltaics (OPVs): In OPVs, thiophene derivatives are often used as electron-donating materials. The sulfonamide group could be used to modify the energy levels of the thiophene unit, thereby optimizing the performance of solar cells.

Sensors: The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes it an attractive functional group for the development of chemical sensors. Thiophene sulfonamide-based materials could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

A summary of potential applications of thiophene sulfonamides in advanced materials is provided below.

Material ArchitecturePotential Role of Thiophene SulfonamideDesired Properties
Conducting Polymers Monomeric building block for polymerization.Enhanced conductivity, improved solubility and processability.
Organic Light-Emitting Diodes (OLEDs) Component of emissive or charge-transporting layers.Tunable emission color, improved charge injection and transport.
Organic Photovoltaics (OPVs) Electron-donating material in the active layer.Optimized energy levels for efficient charge separation.
Chemical Sensors Receptor for selective analyte binding.High sensitivity and selectivity for target analytes.

Overcoming Synthetic and Characterization Challenges for Enhanced Compound Accessibility and Understanding

Despite the advances in synthetic chemistry, challenges remain in the synthesis and characterization of certain thiophene sulfonamide derivatives. Overcoming these hurdles is essential for making a wider range of these compounds readily accessible for research and for gaining a more complete understanding of their properties.

Future efforts should address the following challenges:

Regioselectivity: The synthesis of polysubstituted thiophenes can be complicated by issues of regioselectivity. Developing more selective and predictable methods for the functionalization of the thiophene ring is a key challenge.

Purification: The polar nature of the sulfonamide group can sometimes make the purification of these compounds by traditional methods like column chromatography difficult. The development of alternative purification techniques, such as crystallization or the use of solid-phase extraction, is needed.

Scalability: Many novel synthetic methods are developed on a small scale in academic laboratories. Translating these methods to a larger, preparative scale can present significant challenges that need to be addressed to make these compounds more widely available.

Comprehensive Characterization: A thorough understanding of the structure-property relationships of thiophene sulfonamides requires comprehensive characterization using a range of analytical techniques. This includes not only standard techniques like NMR and mass spectrometry but also more advanced methods such as X-ray crystallography to determine the solid-state structure and various spectroscopic techniques to probe their electronic and photophysical properties.

By addressing these synthetic and characterization challenges, researchers can unlock the full potential of thiophene sulfonamide chemistry and accelerate the discovery of new applications for this important class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.